Tert-butyl 2-(1-aminoethyl)benzoate

Description

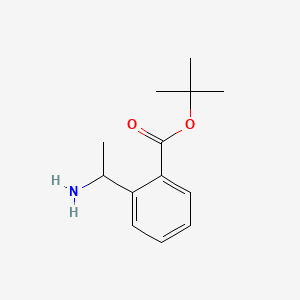

Tert-butyl 2-(1-aminoethyl)benzoate is a benzoic acid derivative featuring a tert-butyl ester group and a 1-aminoethyl substituent at the ortho position of the aromatic ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry, particularly in the preparation of peptidomimetics, prodrugs, or bioactive molecules. Its tert-butyl group acts as a protective moiety for carboxylic acids, enhancing solubility and stability during synthetic processes. The aminoethyl side chain introduces a nucleophilic amine functionality, enabling further derivatization via alkylation, acylation, or cross-coupling reactions .

Synthesis protocols for analogous tert-butyl esters often involve hydrazine-mediated deprotection or condensation reactions in ethanol, followed by purification via column chromatography, yielding products with ~80% efficiency under optimized conditions .

Properties

IUPAC Name |

tert-butyl 2-(1-aminoethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-9(14)10-7-5-6-8-11(10)12(15)16-13(2,3)4/h5-9H,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHAEUACPOMQBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-butyl 2-(1-aminoethyl)benzoate with three structurally related compounds, highlighting key differences in synthesis, properties, and applications:

Note: Synthesis yield for this compound is inferred from analogous protocols in .

Detailed Research Findings

Reactivity and Functional Group Influence

- Aminoethyl vs. Aminooxyethyl Groups: The aminoethyl group in this compound exhibits higher nucleophilicity compared to the aminooxyethyl moiety in its carbamate analog. This difference influences coupling efficiency in peptide synthesis, with the former enabling direct amide bond formation without additional activation .

- Nitro vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.